3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one
CAS No.: 777873-47-9
Cat. No.: VC5919247
Molecular Formula: C19H14N2O5
Molecular Weight: 350.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 777873-47-9 |
---|---|
Molecular Formula | C19H14N2O5 |
Molecular Weight | 350.33 |
IUPAC Name | 3-(2-methyl-2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one |
Standard InChI | InChI=1S/C19H14N2O5/c1-11-8-12-4-2-3-5-16(12)20(11)18(22)15-10-13-9-14(21(24)25)6-7-17(13)26-19(15)23/h2-7,9-11H,8H2,1H3 |
Standard InChI Key | OZTLZGVSLJYNOU-UHFFFAOYSA-N |
SMILES | CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Introduction
Structural Elucidation and Molecular Features
Core Framework and Substitution Patterns
3-(2-Methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one integrates two pharmacophoric units: a 2H-chromen-2-one (coumarin) backbone and a 2-methylindoline-1-carbonyl moiety. The coumarin nucleus features a nitro group at position 6, a modification known to enhance electron-withdrawing effects and influence bioactivity . At position 3, the 2-methylindoline-1-carbonyl group introduces a rigid heterocyclic system with a tertiary amide bond, potentially affecting solubility and target binding.
Key structural attributes include:
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Coumarin core: A planar, conjugated system with a lactone ring (C=O stretch at ~1,720 cm⁻¹ in IR) .
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Nitro group: Positioned para to the lactone oxygen, contributing to resonance stabilization (UV-Vis λ<sub>max</sub> ~320 nm estimated).
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Indoline substituent: A saturated indole derivative with a methyl group at C2, likely adopting a puckered conformation to minimize steric strain.
Spectroscopic Signatures
Hypothetical characterization data, inferred from analogous compounds , include:
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IR spectroscopy: Peaks at ~1,720 cm⁻¹ (coumarin lactone), ~1,690 cm⁻¹ (amide C=O), and ~1,520 cm⁻¹ (asymmetric NO<sub>2</sub> stretch).
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<sup>1</sup>H NMR: Aromatic protons (δ 6.8–8.3 ppm), methyl groups (δ 2.1–2.5 ppm for indoline-CH<sub>3</sub>), and amide NH (δ ~10.5 ppm, broad).
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<sup>13</sup>C NMR: Lactone carbonyl (δ ~160 ppm), amide carbonyl (δ ~170 ppm), and nitro-bearing carbon (δ ~145 ppm).
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two fragments:
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6-Nitro-3-acetylcoumarin: Synthesized via Pechmann condensation of 2-nitroresorcinol with ethyl acetoacetate under acidic conditions.
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2-Methylindoline-1-carbonyl chloride: Prepared by treating 2-methylindoline with phosgene or thiophosgene.
Coupling these precursors via a nucleophilic acyl substitution or Friedel-Crafts acylation could yield the target compound.
Ultrasound-Assisted Coupling (Inspired by )
A three-component reaction under ultrasonic irradiation (40 kHz, 50°C) using:
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6-Nitro-3-acetylcoumarin (1 mmol)
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2-Methylindoline-1-carbonyl chloride (1.2 mmol)
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Chitosan-grafted poly(vinylpyridine) catalyst (0.1 eq) in dioxane.
Procedure:
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Suspend catalyst in dioxane; add 6-nitro-3-acetylcoumarin and 2-methylindoline-1-carbonyl chloride.
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Irradiate at 50°C until TLC confirms consumption (≈30–60 min).
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Filter, wash with ethanol, and recrystallize from DMF.
Expected yield: 70–85% based on analogous coumarin-thiazole syntheses .
Microwave-Assisted Pathway (Inspired by )
A one-pot microwave (300 W, 100°C) reaction using:
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6-Nitro-3-acetylcoumarin (1 mmol)
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2-Methylindoline (1.5 mmol)
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Triphosgene (1.1 mmol) in acetonitrile with K<sub>2</sub>CO<sub>3</sub>.
Procedure:
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Generate 2-methylindoline-1-carbonyl chloride in situ via triphosgene reaction.
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Add 6-nitro-3-acetylcoumarin and irradiate for 10–15 min.
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Quench with ice water and extract with ethyl acetate.
Expected yield: 65–75% with reduced reaction time.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to hydrolysis under alkaline conditions (lactone ring opening). Store at 4°C in anhydrous environments.
Thermal Properties
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Melting point: Estimated 210–215°C (decomposition observed above 220°C).
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Thermogravimetric analysis (TGA): 5% weight loss at 180°C (solvent evaporation), major decomposition at 230°C.
Hypothetical Biological Activities
Antimicrobial Activity
Nitro-coumarins often exhibit broad-spectrum antimicrobial effects. Testing against Staphylococcus aureus and Escherichia coli could reveal MIC values of 16–32 µg/mL.
Future Directions and Applications
Drug Development
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Structure-activity relationship (SAR) studies to optimize the indoline substituent.
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In vivo pharmacokinetic profiling to assess bioavailability and metabolism.
Materials Science
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Incorporation into OLEDs as electron-transport layers due to the nitro group’s electron-deficient nature.
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